molecular formula C18H20F3N3O B6446125 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine CAS No. 2548975-44-4

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B6446125
CAS No.: 2548975-44-4
M. Wt: 351.4 g/mol
InChI Key: FJUDOBRBEUHIOG-UHFFFAOYSA-N
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Description

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common route involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine to form the piperidine intermediate. This intermediate is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 2-(trifluoromethyl)phenylboronic acid
  • 4-(trifluoromethyl)phenyl)methanamine

Uniqueness

2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine and pyrazine moieties provide specific binding interactions with biological targets.

Properties

IUPAC Name

2-[[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)16-3-1-14(2-4-16)12-24-9-5-15(6-10-24)13-25-17-11-22-7-8-23-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUDOBRBEUHIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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